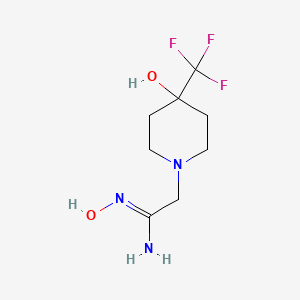
(Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
準備方法
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Acetimidamide Moiety: The acetimidamide group is formed through the reaction of appropriate amines with acylating agents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反応の分析
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetimidamide moiety can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes.
類似化合物との比較
(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide can be compared with other piperidine derivatives, such as:
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
Trifluperidol: An antipsychotic drug with a similar trifluoromethyl group.
Piperidin-4-ol Derivatives: Compounds with similar piperidine rings and hydroxyl groups.
The uniqueness of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C8H14F3N3O2 |
|---|---|
分子量 |
241.21 g/mol |
IUPAC名 |
N'-hydroxy-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c9-8(10,11)7(15)1-3-14(4-2-7)5-6(12)13-16/h15-16H,1-5H2,(H2,12,13) |
InChIキー |
ZASRSTJSSDNHJC-UHFFFAOYSA-N |
異性体SMILES |
C1CN(CCC1(C(F)(F)F)O)C/C(=N/O)/N |
正規SMILES |
C1CN(CCC1(C(F)(F)F)O)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


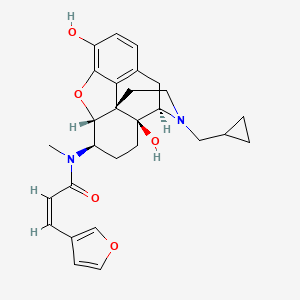
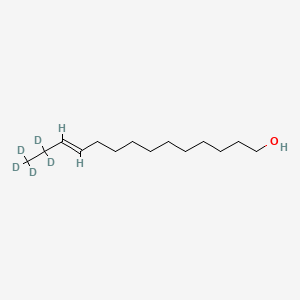
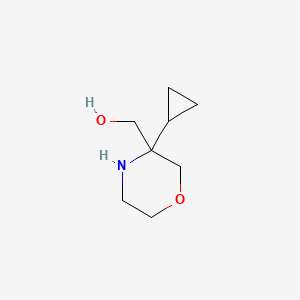
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
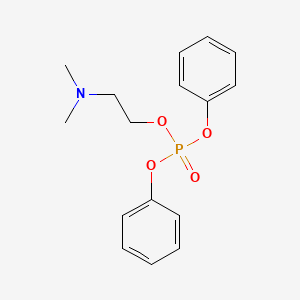
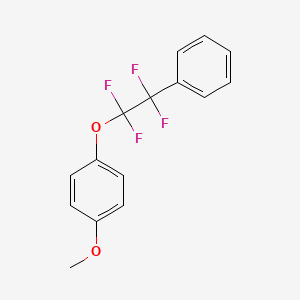
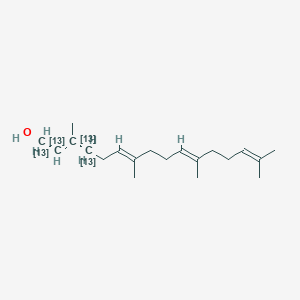
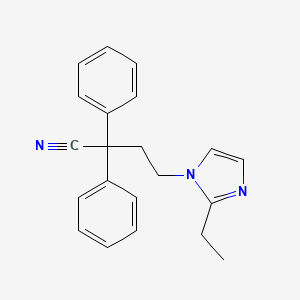
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)

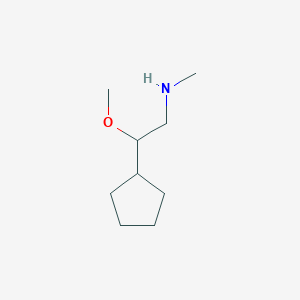
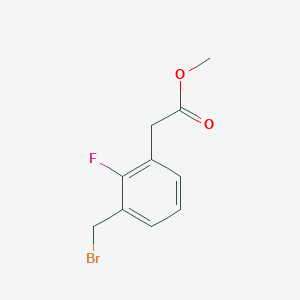
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
